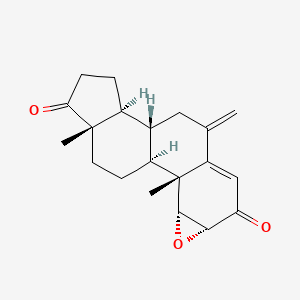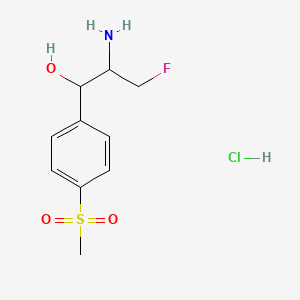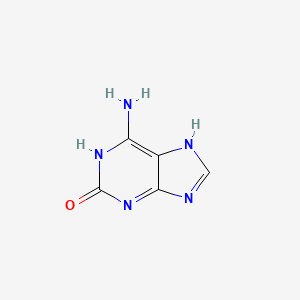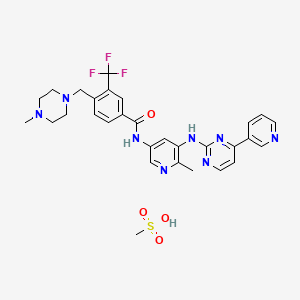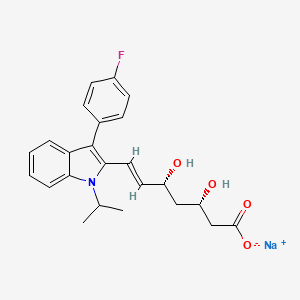
2-Debenzoyl-2-pentenoyl Docetaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Debenzoyl-2-pentenoyl Docetaxel is a related compound of Docetaxel , a chemotherapy drug that exhibits anti-mitotic properties and is used for treating various metastatic cancers . It is an influential chemotherapeutic compound, used in studying a plethora of malignancies, including breast, lung, and prostate carcinomas .
Molecular Structure Analysis
The molecular formula of this compound is C41H55NO14 . The molecular weight is 785.87 . The specific molecular structure is not provided in the search results.Scientific Research Applications
Nanotechnology in Drug Delivery
Docetaxel has been extensively studied for its efficacy in treating various cancers, and recent advances have focused on improving its delivery and reducing side effects through nanotechnology. Nanocarrier systems are being developed to enhance the delivery of docetaxel, aiming to improve its efficacy and specificity while minimizing its side effects. These systems include modifications with different ligands for targeted therapy towards cancerous cells, showcasing the potential of nanotechnology in revolutionizing cancer treatment protocols by enhancing drug delivery mechanisms (Zhao & Astruc, 2012).
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of docetaxel is crucial for optimizing its clinical use. Research has focused on the drug's mechanisms of action, including its ability to promote microtubule assembly and stabilize microtubules, preventing cell division. The exploration of docetaxel's pharmacokinetics has helped identify the optimal dosing schedules to maximize efficacy while managing toxicity levels. This area of research is critical for tailoring cancer treatment to individual patient needs, especially considering the variability in drug metabolism and side effects among patients (A. V. D. van der Veldt & A. Lammertsma, 2014).
Taxane Anticancer Agents
The development and approval of new taxane derivatives, like 2-Debenzoyl-2-pentenoyl Docetaxel, often follow the successful clinical use of docetaxel and paclitaxel. These foundational compounds have set the stage for the exploration of new derivatives that may offer improved therapeutic profiles or reduced side effects. Patent literature and clinical trials continue to explore novel formulations and combinations of taxanes, indicating ongoing research into optimizing these potent anticancer agents for various cancer types (I. Ojima et al., 2016).
Mechanism of Action
Target of Action
2-Debenzoyl-2-pentenoyl Docetaxel is a related compound of Docetaxel , a chemotherapy drug that exhibits anti-mitotic properties and is used for treating various metastatic cancers . The primary target of this compound, like Docetaxel, is likely to be the microtubules in the cell. Microtubules play a crucial role in maintaining cell structure, enabling transport within the cell, and most importantly, in cell division.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve disruption of the cell cycle, leading to cell death . This is due to the stabilization of microtubules, which prevents them from disassembling, an essential process for cell division.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Debenzoyl-2-pentenoyl Docetaxel involves the removal of the benzoyl group from Docetaxel followed by the addition of a pentenoyl group at the same position. This is achieved through a series of chemical reactions.", "Starting Materials": [ "Docetaxel", "Sodium hydride", "Pentenoic acid", "Dichloromethane", "Methanol", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylformamide", "Pyridine", "Acetic anhydride", "Methanesulfonic acid", "Tetrahydrofuran", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Docetaxel is treated with sodium hydride in dichloromethane to remove the benzoyl group and form 10-deacetylbaccatin III.", "10-deacetylbaccatin III is then reacted with pentenoic acid in the presence of triethylamine and diisopropylethylamine in N,N-dimethylformamide to form 2-pentenoyl-10-deacetylbaccatin III.", "2-pentenoyl-10-deacetylbaccatin III is then treated with acetic anhydride and pyridine in tetrahydrofuran to form 2-acetoxy-2-pentenoyl-10-deacetylbaccatin III.", "The resulting compound is then treated with methanesulfonic acid in methanol to remove the acetoxy group and form 2-Debenzoyl-2-pentenoyl Docetaxel.", "The final product is purified using a combination of hydrochloric acid, sodium bicarbonate, sodium chloride, and water." ] } | |
CAS No. |
1412898-66-8 |
Molecular Formula |
C41H55NO14 |
Molecular Weight |
785.89 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



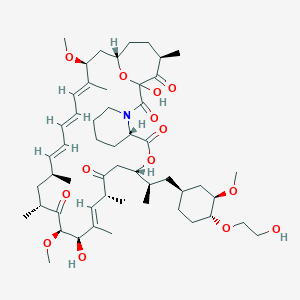
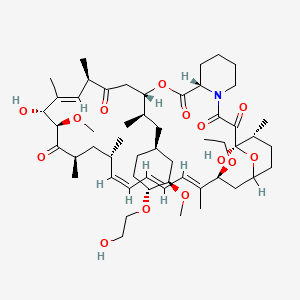


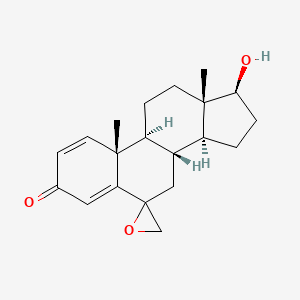
![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
